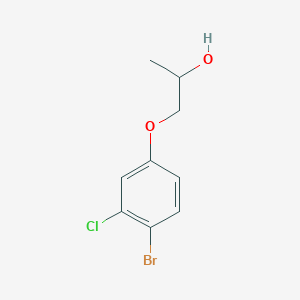

1-(4-Bromo-3-chlorophenoxy)propan-2-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the use of reagents like sodium borohydride and aluminum trichloride . The reaction is carried out in a reaction flask with ethylene glycol dimethyl ether as the solvent . After the reaction, the mixture is poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, and then extracted with ethyl acetate . The solvent is then evaporated to obtain the product .

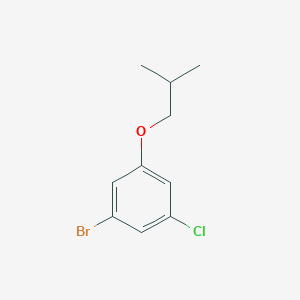

Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-3-chlorophenoxy)propan-2-ol consists of a bromine and a chlorine atom attached to the phenyl ring, which is further connected to a propan-2-ol group via an ether linkage . The InChI string for this compound is InChI=1S/C9H10BrClO2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 265.53 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 29.5 Ų .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

1-(4-Bromo-3-chlorophenoxy)propan-2-ol has been studied in the synthesis of various compounds with potential antimicrobial properties. For instance, Doraswamy and Ramana (2013) explored its role in synthesizing substituted phenyl azetidines, showing promising antimicrobial activity. Likewise, Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives, including this compound, which demonstrated significant antifungal activity against Candida strains (Doraswamy & Ramana, 2013); (Lima-Neto et al., 2012).

Photopolymerisation Properties

The compound has also been investigated in the context of photopolymerization. Allen et al. (1994) examined the photochemical and photopolymerization properties of related compounds, suggesting potential applications in photoinitiation and polymerization processes (Allen et al., 1994).

Fungicidal Activity

Kuzenkov and Zakharychev (2009) demonstrated the fungicidal activity of compounds structurally similar to this compound. This suggests potential applications in developing fungicides for agricultural use (Kuzenkov & Zakharychev, 2009).

Mecanismo De Acción

Target of Action

A structurally similar compound, metoprolol, is known to interact with pseudomonas fluorescens lipase (pfl), an important selective β1-blocker drug .

Mode of Action

For instance, PFL selectively acylates the R-form of a racemic intermediate of metoprolol .

Biochemical Pathways

It’s likely that the compound may influence the enzymatic reactions involving lipases, given the observed interaction of related compounds with pfl .

Pharmacokinetics

The enantioselectivity and conversion of an enzymatic reaction have been studied extensively, and it was found that at 30 °c, enzyme activity of 400 units and substrate concentration of 10 mm gave a high enantioselectivity and conversion in an optimum time of 3 hours .

Action Environment

It’s plausible that factors such as temperature and substrate concentration could significantly affect the compound’s action, as observed in related enzymatic reactions .

Propiedades

IUPAC Name |

1-(4-bromo-3-chlorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOSPOALVGIIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=C(C=C1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)

![Sodium 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1412789.png)

![(S)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1412794.png)